molecular formula C16H20ClNOS2 B1226433 Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride CAS No. 57734-76-6

Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride

Cat. No. B1226433
CAS RN: 57734-76-6
M. Wt: 341.9 g/mol
InChI Key: YAUMMUPYNHXDND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride and related compounds often involves complex organic synthesis routes. A notable approach includes the use of click chemistry for the synthesis of new substituted thiophene-quinoline derivatives, highlighting the versatility of this methodology in crafting compounds with significant biological activities (Othman et al., 2019). Another study reports the solvent-stabilized formation of molecular capsules incorporating quinuclidine hydrochloride, providing insights into the interactions and stabilization mechanisms of quinuclidine-based structures (Shivanyuk et al., 2003).

Molecular Structure Analysis

The crystal and molecular structure analyses of related compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, offer insights into the spatial arrangement and bonding patterns, contributing to a deeper understanding of their chemical behavior and potential reactivity (Nagaraju et al., 2018).

Chemical Reactions and Properties

Quinuclidin-based catalysts have been studied for their reactivity in the Baylis-Hillman reaction, revealing a correlation between the basicity of the base and reactivity. This finding underscores the influence of the quinuclidine structure on chemical reactivity, which could be pertinent to the compound (Aggarwal et al., 2003).

Physical Properties Analysis

Although specific studies on the physical properties of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride were not found, research on related compounds provides valuable context. For example, the study of crystal structures and hydrogen bonding in related quinoline and thiophene derivatives can shed light on the physical characteristics that might be expected for this compound (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, such as its reactivity and interaction with other molecules, can be inferred from studies on similar structures. For instance, the formation of molecular capsules and inclusion compounds involving quinuclidine underscores its potential for forming stable complexes and engaging in unique chemical interactions (Shivanyuk et al., 2003).

Scientific Research Applications

Molecular Encapsulation and Capsule Formation

Shivanyuk et al. (2003) discussed the formation of dimeric molecular capsules that encapsulate quinuclidinium cations through hydrogen bonding and bridging molecules like methanol and water. This study highlights the potential of quinuclidine derivatives in forming complex molecular structures useful in encapsulation technologies (Shivanyuk, Friese, Döring, & Rebek, 2003).

Anticancer Activity of Thiophene-Quinoline Derivatives

Othman et al. (2019) synthesized and evaluated a series of thiophene-quinoline derivatives for their anticancer activity. Although not directly related to Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride, this study indicates the relevance of thiophene and quinoline structures in medicinal chemistry, particularly in developing potential anticancer agents (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).

Catalytic Applications in Organic Synthesis

Research by Aggarwal, Emme, and Fulford (2003) explored the reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction, revealing a correlation between the basicity of these catalysts and their reactivity. This work underscores the utility of quinuclidine derivatives in catalyzing organic reactions, potentially including those involving Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride (Aggarwal, Emme, & Fulford, 2003).

Asymmetric Hydrogenation

Tsutsumi et al. (2009) discussed the asymmetric hydrogenation of 3-quinuclidinone, a reaction critical in synthesizing chiral molecules used in pharmaceuticals. While this study focuses on a specific quinuclidine derivative, it highlights the broader relevance of quinuclidine structures in asymmetric synthesis and chiral chemistry (Tsutsumi, Katayama, Utsumi, Murata, Arai, Kurono, & Ohkuma, 2009).

Inclusion Compounds and Material Science

Yutronic et al. (2003) described the formation of inclusion compounds between thiourea and quinuclidine, showcasing the ability of quinuclidine derivatives to form complex structures with potential applications in material science and molecular recognition (Yutronic, Merchán, Jara, González, & Garland, 2003).

Mechanism of Action

The mechanism of action of Quinuclidin-3-yldi(thiophen-2-yl)methanol hydrochloride is not specified in the available resources .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2.ClH/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12-13,18H,5-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUMMUPYNHXDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973323
Record name (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57734-76-6
Record name Quiditene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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